3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenoxyethyl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-[2-(3,4-DICHLOROPHENYL)-2-OXOETHYL]-3-HYDROXY-1-(2-PHENOXYETHYL)-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-DICHLOROPHENYL)-2-OXOETHYL]-3-HYDROXY-1-(2-PHENOXYETHYL)-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.
Attachment of the 3,4-Dichlorophenyl Group: This step involves a Friedel-Crafts acylation reaction, where the indole core reacts with a 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Oxoethyl Group: The oxoethyl group can be introduced through an aldol condensation reaction, where the indole core reacts with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,4-DICHLOROPHENYL)-2-OXOETHYL]-3-HYDROXY-1-(2-PHENOXYETHYL)-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The oxo group can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-[2-(3,4-DICHLOROPHENYL)-2-OXOETHYL]-3-HYDROXY-1-(2-PHENOXYETHYL)-2,3-DIHYDRO-1H-INDOL-2-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-[2-(3,4-DICHLOROPHENYL)-2-OXOETHYL]-3-HYDROXY-1-(2-PHENOXYETHYL)-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-DICHLOROPHENYL)-2-PHENYLPENTANEDINITRILE
- 2-(3,4-DICHLOROPHENYL)-2-OXOETHYL 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPANOATE
Uniqueness
3-[2-(3,4-DICHLOROPHENYL)-2-OXOETHYL]-3-HYDROXY-1-(2-PHENOXYETHYL)-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H19Cl2NO4 |
---|---|
Molecular Weight |
456.3 g/mol |
IUPAC Name |
3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenoxyethyl)indol-2-one |
InChI |
InChI=1S/C24H19Cl2NO4/c25-19-11-10-16(14-20(19)26)22(28)15-24(30)18-8-4-5-9-21(18)27(23(24)29)12-13-31-17-6-2-1-3-7-17/h1-11,14,30H,12-13,15H2 |
InChI Key |
RMMWZKGAEYYONC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC(=C(C=C4)Cl)Cl)O |
Origin of Product |
United States |
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